Product packaging for (r)-4-Fluoromandelic acid(Cat. No.:CAS No. 32222-45-0; 395-33-5)

(r)-4-Fluoromandelic acid

Cat. No.: B2984557
CAS No.: 32222-45-0; 395-33-5
M. Wt: 170.139
InChI Key: RWCMOQXHIDWDDJ-SSDOTTSWSA-N
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Description

Significance of Chiral α-Hydroxy Acids in Advanced Chemical Synthesis and Biocatalysis

Chiral α-hydroxy acids are a critical class of organic compounds widely utilized in the pharmaceutical and fine chemical industries. nih.govacs.org Their importance stems from their presence as key structural motifs in a vast array of biologically active molecules and their utility as versatile chiral building blocks in asymmetric synthesis. acs.orgrsc.org The development of efficient and highly selective methods for producing enantiomerically pure α-hydroxy acids is a significant focus of contemporary chemical research. uni-duesseldorf.de Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of these compounds, offering high enantioselectivity under mild reaction conditions. rsc.orgnih.gov Enzymes such as hydroxynitrile lyases, nitrilases, and dehydrogenases are instrumental in the biocatalytic production of chiral α-hydroxy acids. rsc.orglgcstandards.com

Strategic Importance of Fluorinated Compounds in Modern Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comchinesechemsoc.org Fluorine's high electronegativity and small atomic size can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. chinesechemsoc.orgtcichemicals.com Consequently, fluorinated compounds have found widespread applications in pharmaceuticals, agrochemicals, and materials science. chinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org The unique properties imparted by fluorine make these compounds indispensable in the development of modern drugs and advanced materials. numberanalytics.comacs.org However, the stability of the carbon-fluorine bond also leads to environmental persistence, making the responsible use and development of these "forever chemicals" a topic of ongoing discussion. acs.org

Historical Context of Mandelic Acid and its Stereoisomeric Derivatives in Synthetic Methodologies

Mandelic acid, an aromatic alpha-hydroxy acid, was first isolated in 1831 from bitter almonds. lgcstandards.comwikipedia.org Its name is derived from the German word "Mandel" for almond. wikipedia.org As a chiral molecule, it exists in two enantiomeric forms: (R)-mandelic acid and (S)-mandelic acid. lgcstandards.comfiveable.me Historically, mandelic acid and its derivatives have been employed as chiral resolving agents, a technique that separates racemic mixtures into their individual enantiomers. lgcstandards.comtaylorandfrancis.com They also serve as valuable precursors for the synthesis of various pharmaceuticals. lgcstandards.comtaylorandfrancis.com The development of synthetic methods to produce enantiomerically pure mandelic acid and its derivatives has been a long-standing area of research, with early methods often relying on classical resolution techniques. wikipedia.orggoogle.com

Overview of Current Academic Research Trajectories for (R)-4-Fluoromandelic Acid

Current research on this compound is focused on its synthesis and application as a chiral building block and resolving agent. nih.govresearchgate.netmdpi.com Studies have explored its use in the synthesis of key intermediates for pharmaceuticals, such as thrombin inhibitors. researchgate.net A significant area of investigation is the development of efficient methods for its production, including chemoenzymatic processes and enantioselective co-crystallization. mdpi.comsbq.org.br Research has demonstrated the potential of using levetiracetam (B1674943) as a chiral resolving agent to separate racemic 4-fluoromandelic acid, with a preference for forming a co-crystal with the (R)-enantiomer. nih.govmdpi.com The unique properties conferred by the fluorine atom make this compound a compound of interest for creating novel fluorinated molecules with potential applications in medicinal chemistry and materials science. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO3 B2984557 (r)-4-Fluoromandelic acid CAS No. 32222-45-0; 395-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCMOQXHIDWDDJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32222-45-0
Record name (R)-4-Fluoromandelic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Asymmetric Synthesis Strategies for R 4 Fluoromandelic Acid

Organocatalytic Approaches to Enantioenriched Mandelic Acid Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for the construction of chiral molecules. These methods often utilize small, readily available organic molecules to catalyze reactions with high enantioselectivity.

Development of One-Pot Organocatalytic Synthesis Methodologies

The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, represents a significant advance in chemical synthesis, improving efficiency by reducing waste, time, and the need for intermediate purification steps. nih.govbeilstein-journals.org In the context of mandelic acid derivatives, an enantioselective one-pot synthesis has been developed that begins with commercially available aldehydes. nih.gov This methodology provides a streamlined, non-enzymatic route to highly valuable (R)-mandelic acid derivatives from simple starting materials. nih.gov

Knoevenagel Condensation/Asymmetric Epoxidation/Domino Ring-Opening Hydrolysis Sequences

A specific and effective one-pot strategy for synthesizing (R)-mandelic acid esters involves a multi-reaction sequence. nih.gov This sequence begins with a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. organic-chemistry.orgsciforum.netmdpi.com This is followed by an asymmetric epoxidation of the resulting α,β-unsaturated compound. The final step is a domino ring-opening hydrolysis (DROH) of the epoxide intermediate, which yields the crude mandelic acid. nih.gov A subsequent esterification step produces the final (R)-methyl mandelate (B1228975) products. nih.gov This integrated sequence showcases the efficiency of domino reactions in building molecular complexity in a controlled and stereoselective manner.

Enzymatic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. magtech.com.cn Enzymes, operating under mild conditions, can catalyze reactions with exceptional specificity, making them ideal for the production of enantiomerically pure compounds like (R)-4-fluoromandelic acid.

Nitrilase-Mediated Biotransformations for Carboxylic Acid Formation

Nitrilase enzymes (EC 3.5.5.1) are particularly valuable as they can directly hydrolyze nitriles to the corresponding carboxylic acids and ammonia (B1221849) in a single step. openbiotechnologyjournal.com This method is advantageous for producing optically pure α-hydroxy carboxylic acids, as it can proceed without cofactors and can theoretically achieve a 100% yield of the desired product from a racemic nitrile precursor. nih.govsbq.org.br The nitrilase-mediated pathway has been successfully commercialized for the production of (R)-mandelic acid. openbiotechnologyjournal.com

The choice of nitrilase is crucial for achieving high activity and enantioselectivity. Different microbial sources provide nitrilases with varying substrate specificities and performance characteristics.

Alcaligenes faecalis nitrilase

The nitrilase from Alcaligenes faecalis (e.g., strain ATCC 8750) is a well-known biocatalyst for producing (R)-mandelic acid. nih.gov It is an arylacetonitrilase that acts effectively on arylacetonitriles. uniprot.org This enzyme has been shown to hydrolyze racemic mandelonitrile (B1675950) almost exclusively to (R)-mandelic acid. nih.gov The production of this nitrilase can be optimized, and it demonstrates the ability to convert a range of both aliphatic and aromatic nitriles. nih.gov While it shows low enantioselectivity for (R,S)-mandelonitrile in its native form compared to engineered or chimeric versions, its high R-specificity has made it a benchmark in the field. nih.gov

Burkholderia cenocepacia J2315 nitrilase

A novel nitrilase discovered from Burkholderia cenocepacia J2315 has shown significant potential for the synthesis of (R)-mandelic acid and its derivatives. d-nb.infonih.govplos.org This enzyme efficiently hydrolyzes mandelonitrile to (R)-(−)-mandelic acid with a high enantiomeric excess of 98.4%. d-nb.info Protein engineering efforts have been applied to this nitrilase to further enhance its performance for more sterically hindered substrates like o-chloromandelonitrile. nih.govasm.org

Crucially, the utility of this enzyme extends to the synthesis of this compound. A study comparing the wild-type (WT) B. cenocepacia J2315 nitrilase with an engineered double mutant (I113M/Y199G, designated MG) demonstrated its effectiveness in hydrolyzing 4-fluoromandelonitrile. The engineered mutant, in particular, showed excellent enantioselectivity. asm.org

Table 1: Enantioselective hydrolysis of 4-fluoromandelonitrile by Burkholderia cenocepacia J2315 nitrilase and its engineered mutant (MG). asm.org
EnzymeRelative Activity (%)Enantiomeric Excess (ee) of this compound (%)
BCJ2315 (WT)101.4 ± 4.399.0 ± 0.1
MG Mutant71.7 ± 3.499.3 ± 0.1
Protein Engineering Strategies for Enhanced Catalytic Activity and Enantioselectivity

Protein engineering has become an indispensable tool for optimizing enzymes for industrial biocatalysis, enhancing properties like activity, stability, and selectivity. mdpi.comnih.gov The primary strategies employed are rational design, which involves targeted mutations based on structural and functional knowledge, and directed evolution, which mimics natural selection in the laboratory to screen for variants with desired traits. nih.govthe-scientist.comcaver.cz These techniques are crucial for developing biocatalysts tailored for the synthesis of specific chiral compounds like this compound.

Rational design relies on detailed information about an enzyme's three-dimensional structure and catalytic mechanism, often obtained through X-ray crystallography and computational modeling. the-scientist.com This knowledge allows scientists to make specific amino acid substitutions in the active site to improve substrate binding or catalytic efficiency. nih.gov For instance, the enantioselectivity of an esterase from Pseudomonas fluorescens was significantly improved (from an E value of 3 to 80) by targeting four residues in the active site region. caver.cz

Directed evolution, in contrast, does not require extensive prior knowledge of the enzyme's structure. mdpi.com It involves generating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) or gene shuffling, followed by high-throughput screening to identify mutants with enhanced properties. the-scientist.comcaver.cz This approach has been successfully used to increase the thermostability and activity of numerous industrial enzymes. mdpi.com

For the synthesis of mandelic acid derivatives, protein engineering can be applied to various enzyme classes. For example, the evolution of a lipase (B570770) from Thermomyces lanuginosus enabled the efficient resolution of a key intermediate in the synthesis of Pregabalin, achieving high conversion and enantiomeric excess. nih.gov Similarly, engineering of ketoreductases and transaminases has yielded biocatalysts with improved performance for producing chiral alcohols and amines, which are structurally related to mandelic acids. caver.czrsc.org By applying these established protein engineering methodologies, enzymes like hydroxymandelate synthases, dehydrogenases, or esterases can be specifically tailored to enhance the production of this compound, improving catalytic activity and achieving near-perfect enantioselectivity. nih.govnih.gov

Lipase-Catalyzed Kinetic Resolutions of Precursors

Lipase-catalyzed enzymatic kinetic resolution (EKR) is a widely used and effective strategy for producing enantiomerically pure compounds. nih.gov This method is particularly relevant for the synthesis of this compound by resolving racemic precursors, most notably cyanohydrins like 4-fluoromandelonitrile. researchgate.netscielo.brscielo.br In a typical EKR, a lipase is used to selectively catalyze the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. scielo.br

For example, in the resolution of racemic 4-fluoromandelonitrile, Candida antarctica lipase B (CALB) is often employed as the biocatalyst with an acyl donor like vinyl acetate (B1210297). The lipase preferentially acylates the (S)-enantiomer of the cyanohydrin, producing (S)-4-fluoromandelonitrile acetate. researchgate.net This leaves the (R)-4-fluoromandelonitrile enantiomer unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be easily separated. Subsequently, the isolated (R)-4-fluoromandelonitrile can be chemically hydrolyzed to yield the target compound, this compound, with high optical purity. researchgate.netsbq.org.br

Investigation of Substrate Scope and Stereoselectivity in Lipase-Mediated Reactions

The success of lipase-mediated kinetic resolutions depends heavily on the choice of enzyme, substrate, and reaction conditions. Research has extensively investigated the substrate scope and stereoselectivity of various lipases, particularly Candida antarctica lipase B (CALB), for the resolution of aromatic cyanohydrins. scielo.brscielo.brresearchgate.net Studies show that CALB exhibits excellent enantioselectivity for a range of cyanohydrins with different substituents on the phenyl ring.

The introduction of electron-withdrawing groups, such as fluorine or chlorine at the para-position of the phenyl ring, often results in high enantioselectivity. scielo.brscielo.br For instance, the resolution of (±)-4-fluoromandelonitrile using CALB and vinyl acetate as the acylating agent yields the acetylated product with high enantiomeric excess (ee). researchgate.net The efficiency of these reactions can be significantly enhanced by using microwave irradiation, which drastically reduces reaction times from many hours to just a few, while maintaining high conversion and selectivity. scielo.brscielo.br

Table 1: Lipase-Catalyzed Kinetic Resolution of Substituted Mandelonitriles

This table summarizes findings on the enzymatic kinetic resolution of various mandelonitrile derivatives catalyzed by Candida antarctica lipase B (CALB), comparing conventional and microwave-assisted methods.

Substrate (Racemic Cyanohydrin)MethodTime (h)Conversion (%)Enantiomeric Excess (eep %)Reference(s)
MandelonitrileOrbital Shaking245787 scielo.br
MandelonitrileMicrowave25279 scielo.brresearchgate.net
p-Chloro-mandelonitrileOrbital Shaking245696 scielo.br
p-Chloro-mandelonitrileMicrowave25390 scielo.brresearchgate.net
p-Fluoro-mandelonitrileOrbital Shaking245897 scielo.br
p-Fluoro-mandelonitrileMicrowave25092 scielo.brresearchgate.net
p-Methoxy-mandelonitrileOrbital Shaking485192 scielo.br
p-Methoxy-mandelonitrileMicrowave35690 scielo.brresearchgate.net
Continuous-Flow Systems for Enzymatic Transformations

The transition from traditional batch processing to continuous-flow systems represents a significant advancement in chemical and biocatalytic synthesis. nih.gov Continuous-flow technology offers numerous advantages, including enhanced safety, improved process control, higher productivity, and simplified scale-up. nih.govresearchgate.net When combined with biocatalysis, this approach allows for the efficient use of enzymes, often in an immobilized form. researchgate.netsbq.org.br

For the synthesis of chiral mandelic acids, continuous-flow systems have been successfully implemented for the lipase-catalyzed kinetic resolution of precursors. researchgate.netresearchgate.net In one such setup, a packed-bed reactor (PBR) is filled with an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin). researchgate.net A solution of the racemic substrate, for example, mandelonitrile acetate, is then continuously pumped through the reactor. researchgate.net This system allows for high conversion rates with short residence times. For instance, a lipase-mediated resolution of mandelonitrile in a continuous-flow reactor achieved 49% conversion, yielding the desired products in high optical purity (94-98% ee). researchgate.net Such systems can operate for extended periods, demonstrating their robustness and potential for industrial-scale production of chiral building blocks like this compound. researchgate.netnih.gov

Utilization of Dehydrogenases and Esterases in Stereoselective Mandelic Acid Synthesis

Besides lipases, other classes of hydrolases and oxidoreductases, such as esterases and dehydrogenases, are valuable tools for the stereoselective synthesis of mandelic acid and its derivatives. almacgroup.compu-toyama.ac.jp

Esterases function similarly to lipases by catalyzing the enantioselective hydrolysis of racemic esters. almacgroup.com In the context of producing this compound, a racemic mixture of methyl or ethyl 4-fluoromandelate could be subjected to hydrolysis by a stereoselective esterase. The enzyme would preferentially hydrolyze the (R)-ester to the desired this compound, leaving the (S)-ester largely unreacted. The resulting acid and ester can then be separated. The selection of the specific esterase is crucial, as its steric and electronic preferences determine the efficiency and enantioselectivity of the resolution. almacgroup.com

Dehydrogenases offer an alternative, asymmetric synthetic route that avoids kinetic resolution. These enzymes catalyze the stereoselective reduction of a prochiral ketone to a chiral alcohol. pu-toyama.ac.jp To produce this compound, a suitable dehydrogenase could be used to reduce 4-fluorobenzoylformic acid (an α-keto acid) directly to the desired (R)-enantiomer. This process often requires a cofactor like NADH or NADPH, which can be regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase with formate as a substrate. pu-toyama.ac.jp This approach is highly attractive as it can theoretically achieve a 100% yield of the desired enantiomer.

Whole-Cell Biocatalysts in the Enantioselective Production of this compound

Employing whole microbial cells as biocatalysts is a cost-effective and powerful alternative to using isolated enzymes. frontiersin.orgnih.gov Whole-cell systems provide several advantages: the enzymes are retained within their natural, protective cellular environment, and the need for costly enzyme purification is eliminated. nih.gov Crucially, whole cells contain the necessary machinery for cofactor regeneration (e.g., NAD(P)H), which is essential for many redox reactions catalyzed by dehydrogenases. frontiersin.orgmdpi.com

The production of (R)-mandelic acid has been demonstrated using a two-step whole-cell biotransformation, a strategy directly applicable to the 4-fluoro derivative. researchgate.net

Asymmetric Reduction: Saccharomyces cerevisiae (baker's yeast) cells are used to asymmetrically reduce a benzoylformate ester (e.g., ethyl 4-fluorobenzoylformate) to the corresponding (R)-mandelate ester. This step achieves excellent conversion (99.8%) and perfect enantioselectivity (100% ee). researchgate.net

Enantioselective Hydrolysis: The resulting (R)-mandelate ester is then hydrolyzed to (R)-mandelic acid using whole cells of a different microorganism, such as Bacillus cereus. This hydrolysis step also proceeds with high conversion (97.2%) and maintains the enantiopurity (100% ee). researchgate.net

This whole-cell cascade demonstrates a highly efficient and enantioselective route to (R)-mandelic acids. Furthermore, with the advent of genetic engineering, microorganisms like E. coli can be engineered to overexpress specific nitrilases, dehydrogenases, or esterases, creating customized whole-cell biocatalysts for targeted transformations, including the production of this compound from precursors like 4-fluorobenzaldehyde (B137897) or 4-fluoromandelonitrile. d-nb.infofu-berlin.de

Directed Fluorination Strategies in the Synthesis of Mandelic Acid Derivatives

The synthesis of fluorinated mandelic acid derivatives like this compound typically relies on using starting materials that already contain the fluorine atom, such as 4-fluorobenzaldehyde. fu-berlin.deresearchgate.net However, advanced synthetic methods involving directed fluorination or C-H functionalization offer more direct routes to introduce fluorine onto an existing aromatic scaffold.

One of the most powerful modern strategies is palladium-catalyzed C–H functionalization. acs.orgrsc.org This approach uses a directing group within the substrate molecule to guide a metal catalyst to a specific C-H bond, enabling its selective cleavage and functionalization. rsc.org For mandelic acid derivatives, the intrinsic carboxylic acid or protected alcohol groups can serve as directing groups. acs.orgrsc.org

Research has shown that protected mandelic acid can undergo ortho-arylation, -iodination, and -olefination, demonstrating that the phenyl ring can be directly functionalized while the chiral center remains intact. acs.org For instance, the Pd-catalyzed iodination of a protected mandelic acid derivative proceeds with high enantiomeric purity (98% ee), yielding a product that can be used in subsequent cross-coupling reactions. acs.org While direct C-H fluorination using this method remains challenging, the synthesis of halogenated intermediates (like iodo- or bromo-derivatives) provides a pathway to introduce fluorine via nucleophilic substitution (e.g., using a fluoride (B91410) salt) or other fluorination techniques. This directed C-H functionalization strategy represents a highly efficient and atom-economical approach to creating diverse, substituted mandelic acid derivatives. acs.org

Chiral Resolution Methodologies for R 4 Fluoromandelic Acid

Classical Diastereomeric Resolution Techniques

Classical resolution via the formation of diastereomeric salts remains a widely used and robust method for separating enantiomers of acidic and basic compounds. researchgate.netcrystalpharmatech.com This technique is predicated on the principle that enantiomers, while chemically identical in an achiral environment, react with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. researchgate.netwikipedia.org

For the resolution of a racemic carboxylic acid like 4-fluoromandelic acid, a chiral amine is typically used as the resolving agent. wikipedia.org The acid-base reaction between the racemic acid and an enantiomerically pure amine results in the formation of two diastereomeric salts.

(R)-4-FMA + (S)-Amine → Diastereomeric Salt 1 (R-acid, S-base) (S)-4-FMA + (S)-Amine → Diastereomeric Salt 2 (S-acid, S-base)

These salts, having distinct crystal lattice energies and solvation properties, exhibit different solubilities in a given solvent system. researchgate.net By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, leaving the other diastereomer enriched in the mother liquor. Common chiral resolving agents for acids include natural products like brucine (B1667951) and strychnine, or synthetic amines such as (S)-1-phenylethylamine. wikipedia.orgotka-palyazat.hu After separation by filtration, the desired enantiomer is recovered by breaking the salt, typically through acidification, which liberates the free acid from the resolving agent.

The success and efficiency of diastereomeric salt resolution are highly dependent on the careful optimization of various crystallization parameters. The goal is to maximize the yield and enantiomeric purity of the desired diastereomeric salt. Key parameters that require systematic investigation include:

Solvent Selection: The choice of solvent is critical as it directly influences the solubility difference between the two diastereomeric salts. Solvents that maximize this difference are ideal. In some cases, a mixture of solvents is used to fine-tune solubility.

Temperature Profile: Crystallization is a thermodynamically controlled process, and temperature plays a crucial role. A controlled cooling profile can influence the rate of nucleation and crystal growth, affecting both crystal size and purity.

Molar Ratio of Reactants: The stoichiometry between the racemic acid and the chiral resolving agent can impact the resolution efficiency. While a 1:1 molar ratio is common, optimization may reveal that a slight excess of one component is beneficial.

Concentration and Seeding: The concentration of the salts in the solution affects the supersaturation level, a driving force for crystallization. Seeding the solution with pure crystals of the desired diastereomer can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.

Finding the optimal combination of these parameters often involves a screening process and is essential for developing an efficient and scalable resolution process. wikipedia.org

Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) leverages the stereoselectivity of enzymes to catalyze a reaction on one enantiomer in a racemic mixture at a much faster rate than the other. This difference in reaction rates allows for the separation of the unreacted, enriched enantiomer from the newly formed product. For α-hydroxy acids like 4-fluoromandelic acid, lipases are commonly employed biocatalysts.

The success of EKR is highly dependent on the enzyme's substrate specificity and enantioselectivity (often expressed as the enantiomeric ratio, E). Lipases, for instance, can catalyze the enantioselective acylation or deacylation of mandelic acid esters and their precursors. tandfonline.comsbq.org.br

Research into the lipase-mediated resolution of mandelic acid esters has shown that both the enzyme source and the reaction conditions are critical. In the acylation of methyl (RS)-mandelates with vinyl acetate (B1210297), Pseudomonas sp. lipase (B570770) produced the unreacted (R)-mandelates with ≥ 98% enantiomeric excess (ee) at approximately 60% conversion. tandfonline.com Conversely, in the deacylation of methyl O-butyryl-(RS)-mandelates, Penicillium roqueforti lipase yielded the corresponding (S)-mandelates, leaving the (R)-ester enriched. tandfonline.com This highlights the tunability of the process to target either enantiomer.

A chemoenzymatic strategy involving the EKR of mandelonitrile (B1675950), a precursor to mandelic acid, has also been developed. sbq.org.br This approach uses lipase-mediated deacylation of mandelonitrile acetate in a continuous-flow system, which can significantly shorten reaction times and improve productivity. sbq.org.br Subsequent chemical hydrolysis of the resolved (R)-mandelonitrile acetate yields (R)-mandelic acid with high optical purity, demonstrating that resolution can be effectively performed on precursor molecules. sbq.org.br Studies on various mandelic acid derivatives show that lipases are effective biocatalysts for their resolution, with the choice of enzyme and reaction parameters being crucial for achieving high enantioselectivity. researchgate.net

Table 1: Examples of Enzymatic Kinetic Resolution for Mandelic Acid Derivatives

Enzyme Source Substrate Reaction Type Product Enantiomeric Excess (ee) Conversion Reference
Pseudomonas sp. lipase Methyl (RS)-mandelate Acylation (R)-mandelate (unreacted) ≥ 98% ~60% tandfonline.com
Penicillium roqueforti lipase Methyl O-butyryl-(RS)-mandelate Deacylation (S)-mandelate (product) ≥ 97% ~40% tandfonline.com

Whole microbial cells can be used as biocatalysts for chiral resolution, often by selectively degrading one enantiomer from a racemic mixture. This method offers the advantage of using readily prepared whole cells, avoiding the need for enzyme purification.

One prominent strategy is the enantioselective oxidation of (S)-mandelic acid to an achiral product, leaving the desired (R)-mandelic acid untouched. An engineered Escherichia coli expressing a mutant NAD-independent L-lactate dehydrogenase (l-iLDH) from Pseudomonas stutzeri has been shown to be highly effective. nih.gov The wild-type enzyme has low activity towards aromatic 2-hydroxycarboxylic acids, but a single mutation (Val-108 to Ala) significantly enhanced its activity towards L-mandelate (the (S)-enantiomer). nih.gov Using these engineered cells, racemic mandelic acid was converted to D-mandelic acid (the (R)-enantiomer) with an enantiomeric purity exceeding 99.5%. nih.gov

Another example involves using Brevibacterium flavum AS 1.818. patsnap.com When whole cells of this microorganism are incubated with racemic mandelic acid, they selectively convert the (S)-enantiomer, allowing for the recovery of (R)-mandelic acid with an optical purity of 90.83% and a yield of 38.63%. patsnap.com These microbial techniques represent a promising route for the large-scale production of optically pure (R)-mandelic acid and its derivatives.

Table 2: Microbial Resolution of Racemic Mandelic Acid

Microorganism Method Target Product Optical Purity (ee) Yield Reference
Engineered E. coli (expressing mutant l-iLDH) Selective oxidation of (S)-mandelate (R)-Mandelic Acid > 99.5% ~50% (theoretical max) nih.gov

Chromatographic Enantioseparation

Chromatographic methods are powerful analytical and preparative tools for separating enantiomers. These techniques rely on the differential interactions between the enantiomers and a chiral environment, which can be either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone of enantioseparation. csfarmacie.cz The CSP creates a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus, separation. hplc.eu

Several types of CSPs are effective for resolving acidic compounds like 4-fluoromandelic acid:

Pirkle-type Phases: These are "brush-type" phases where a small chiral molecule is covalently bonded to a silica (B1680970) support. hplc.eu They often operate in normal-phase mode, and their selectivity relies on interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions. csfarmacie.cz

Polysaccharide-based Phases: Derivatives of cellulose (B213188) and amylose (B160209) coated or bonded onto silica are among the most versatile and widely used CSPs. csfarmacie.cz They can operate in normal-phase, reversed-phase, or polar organic modes, offering broad applicability. csfarmacie.cznih.gov

Anion-Exchanger Phases: CSPs like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds. chiraltech.com The separation mechanism is based on an ionic exchange between the anionic analyte and the protonated chiral selector (derived from quinine (B1679958) or quinidine) on the stationary phase. chiraltech.com These columns have shown remarkable performance for resolving a wide variety of acidic compounds. chiraltech.com

A study on the resolution of various halogenated mandelic acids, including 4-fluoromandelic acid, utilized levetiracetam (B1674943) as a resolving agent via co-crystallization, and the resulting enantiomeric excess was likely determined by HPLC with a CSP. dntb.gov.ua The choice of mobile phase, including organic modifiers (e.g., methanol, acetonitrile) and acidic or basic additives, is crucial for optimizing resolution and peak shape. csfarmacie.czlcms.cz

Table 3: Common Chiral Stationary Phases for Acidic Analytes

CSP Type Chiral Selector Example Typical Mobile Phase Principle of Separation Reference
Pirkle-type (R)-N-(3,5-Dinitrobenzoyl)phenylglycine Normal Phase (e.g., Hexane/Isopropanol) π-π interactions, H-bonding, dipole interactions csfarmacie.czhplc.eu
Polysaccharide-based Cellulose or Amylose derivatives Normal, Reversed, or Polar Organic H-bonding, dipole interactions, steric inclusion csfarmacie.cznih.gov
Anion-Exchanger O-9-tert-butylcarbamate of Quinine Polar Organic (e.g., Methanol with additives) Ionic exchange, H-bonding, π-π interactions chiraltech.com

Capillary Electrophoresis (CE) is a high-resolution analytical technique well-suited for the chiral analysis of hydroxy acids. nih.govresearchgate.net In chiral CE, separation is achieved by adding a chiral selector to the background electrolyte. The selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under the applied electric field. ceu.es

Key advantages of CE include high efficiency, small sample volume requirements, and simple method development. ceu.es Several types of chiral selectors have been successfully employed for resolving α-hydroxy acids:

Macrocyclic Antibiotics: Vancomycin has been used as a chiral selector for the analysis of numerous aromatic and aliphatic α-hydroxy acids, achieving high resolution without sample derivatization. nih.govresearchgate.net

Ligand-Exchange Complexes: A copper(II) complex with a chiral ligand, such as N-(2-hydroxyoctyl)-L-4-hydroxyproline, can be used. nih.gov The enantiomers form diastereomeric ternary complexes with the chiral selector, and separation occurs due to differences in the stability and mobility of these complexes. ceu.esnih.gov

Cyclodextrins: Modified cyclodextrins, like 2-hydroxypropyl-β-cyclodextrin, are also effective selectors, particularly for aliphatic α-hydroxy acids. rsc.org The separation mechanism involves the partial inclusion of the analyte into the chiral cavity of the cyclodextrin. rsc.org

An alternative to using a CSP in HPLC is the Chiral Mobile Phase Additive (CMPA) method. nih.govspringernature.com In this technique, a chiral selector is dissolved in the mobile phase, which is then used with a standard achiral stationary phase (e.g., C18). The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the CMPA in the mobile phase. nih.govspringernature.com These diastereomeric complexes have different affinities for the achiral stationary phase, resulting in different retention times.

Commonly used CMPAs include:

Chiral ligand-exchangers

Macrocyclic antibiotics

Cyclodextrins

The CMPA approach offers flexibility, as the concentration of the selector can be easily varied to optimize the separation. nih.gov Furthermore, minor additions of acidic or basic compounds to the mobile phase can significantly influence separation selectivity and even reverse the enantiomer elution order, providing an additional tool for method development and for probing the mechanisms of chiral recognition. nih.gov

Dynamic Kinetic Resolution (DKR) Integrated with Racemization Processes

Dynamic kinetic resolution (DKR) represents a significant advancement in chiral separation technology, overcoming the inherent 50% yield limitation of classical kinetic resolution. This is achieved by integrating the selective transformation of one enantiomer with the simultaneous in situ racemization of the other, allowing for a theoretical yield of up to 100% of the desired enantiomer. mpg.deprinceton.edu For the production of enantiopure (R)-4-fluoromandelic acid, DKR methodologies employing enzymatic racemization and combined biocatalysis-crystallization strategies have shown considerable promise.

Utilization of Mandelate (B1228975) Racemases for In Situ Racemization

A key element in the DKR of mandelic acid derivatives is the use of mandelate racemase (EC 5.1.2.2), an enzyme that efficiently catalyzes the interconversion of (R)- and (S)-enantiomers of mandelic acid and its analogs. nih.govnih.gov This enzyme, typically sourced from bacteria such as Pseudomonas putida, plays a crucial role by continuously converting the unwanted (S)-4-fluoromandelic acid into the (R)-enantiomer, which can then be resolved. nih.govnih.gov

Combined Biocatalysis-Crystallization Strategies for Enhanced Yields

A powerful approach to the DKR of 4-fluoromandelic acid involves the coupling of biocatalysis with crystallization-induced resolution. This strategy leverages the enantioselectivity of an enzyme for one enantiomer and the preferential crystallization of a diastereomeric salt of the target enantiomer to drive the equilibrium towards the desired product, resulting in significantly enhanced yields.

One notable advancement in this area is the chemoenzymatic DKR of mandelic acid, which combines enzymatic racemization with diastereomeric salt crystallization. researchgate.net In a study, racemic mandelic acid was subjected to racemization using mandelate racemase in an aqueous buffer, while the (R)-enantiomer was selectively crystallized through the formation of a diastereomeric salt with (1R,2R)-(-)-1,2-diaminocyclohexane. This integrated process demonstrated the feasibility of achieving high yields and enantiomeric excess of the desired (R)-mandelic acid. Although this specific study did not use 4-fluoromandelic acid, the principle is directly applicable.

More specifically for 4-fluoromandelic acid, a lipase-catalyzed kinetic resolution has been effectively combined with crystallization. Research has demonstrated the efficient resolution of 4-fluoromandelic acid enantiomers using a PEG-modified lipase from Pseudomonas fluorescens immobilized on an amino-functionalized metal-organic framework (NH2-MIL-53). sbq.org.br This biocatalytic system, when coupled with a crystallization step, can lead to the isolation of the desired enantiomer with high purity.

Furthermore, enantiospecific co-crystallization has emerged as a promising method for the resolution of halogenated mandelic acids, including 4-fluoromandelic acid. A study investigating the use of levetiracetam as a resolving agent found that it selectively co-crystallized with this compound. mdpi.com This process yielded the (R)-enantiomer with a high optical purity of 90%. mdpi.com Integrating this selective crystallization with an in-situ racemization step, such as one catalyzed by mandelate racemase, would constitute a full DKR process, theoretically enabling the conversion of the entire racemic mixture into the this compound co-crystal.

The table below summarizes the key findings from a relevant study on the co-crystallization of 4-fluoromandelic acid.

Resolving AgentTarget EnantiomerSolventTemperature (°C)Crystallization Time (days)Optical Purity of (R)-4-FMA in Solid Phase (%)
LevetiracetamThis compoundAcetonitrile-151490

This combined approach of biocatalysis for racemization and crystallization for separation presents a robust and efficient pathway for the large-scale production of enantiomerically pure this compound.

Mechanistic and Stereochemical Investigations of R 4 Fluoromandelic Acid Reactions

Elucidation of Reaction Mechanisms in Organic Transformations Involving (R)-4-Fluoromandelic Acid

The reactions involving this compound are diverse, ranging from simple acid-base chemistry to more complex transformations like nucleophilic substitutions and additions. The elucidation of the mechanisms of these reactions provides insight into the compound's reactivity and guides the development of new synthetic methodologies.

This compound and its derivatives readily participate in nucleophilic acyl substitution reactions. libretexts.orgpressbooks.pub In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid or its activated form (e.g., an acid chloride), leading to the formation of a tetrahedral intermediate. pressbooks.pub This intermediate then collapses, expelling a leaving group to yield the substituted product. pressbooks.pub The reactivity of carboxylic acid derivatives towards nucleophiles generally follows the order: acid chlorides > anhydrides > esters > amides. transformationtutoring.com

For instance, the conversion of this compound to its corresponding acid chloride, (R)-4-fluoromandeloyl chloride, enhances its reactivity, allowing for efficient reaction with various nucleophiles. acs.orgthieme-connect.com This activated form is a key intermediate in the synthesis of certain pharmaceuticals, where it reacts with amines or alcohols to form amides or esters, respectively. transformationtutoring.comacs.orgthieme-connect.com

The carbonyl group in this compound can also undergo nucleophilic addition reactions, although this is less common for the free acid compared to its aldehyde or ketone counterparts. libretexts.org These reactions involve the attack of a nucleophile on the carbonyl carbon, but without a suitable leaving group, the tetrahedral intermediate is typically protonated to form an alcohol. pressbooks.pub

The fluorine atom at the para-position of the phenyl ring exerts a significant influence on the reactivity and selectivity of this compound through both electronic and steric effects.

Electronic Influence:

The fluorine atom is highly electronegative and acts as an electron-withdrawing group through the inductive effect (σ-withdrawal). libretexts.orgucsb.edu This effect pulls electron density away from the aromatic ring and, consequently, from the carboxylic acid group. libretexts.org The inductive withdrawal of electrons stabilizes the carboxylate anion (the conjugate base), thereby increasing the acidity of the carboxylic acid compared to unsubstituted mandelic acid. libretexts.org

Steric Influence:

The steric bulk of the fluorine atom is relatively small, and its influence on the reactivity at the carboxylic acid group is generally minimal. However, in reactions involving the aromatic ring, the size of the substituent can influence the regioselectivity. For electrophilic aromatic substitution, attack at the ortho position may be slightly hindered compared to the para position, leading to a preference for para-substituted products. lasalle.edu

Fundamental Studies in Stereochemical Control and Enantioselective Pathways

Maintaining and controlling the stereochemistry at the α-carbon is paramount in reactions involving this compound, especially when it is used as a chiral building block. Enantioselective pathways are often employed to either resolve a racemic mixture of 4-fluoromandelic acid or to synthesize the (R)-enantiomer directly.

One common strategy is enzymatic resolution. Lipases, a class of enzymes, have been shown to be effective in the enantioselective resolution of 4-fluoromandelic acid. nih.gov For example, lipase (B570770) from Pseudomonas fluorescens immobilized on a metal-organic framework has been used for the kinetic resolution of racemic 4-fluoromandelic acid through transesterification. nih.gov In this process, the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer with high enantiomeric excess. nih.govmdpi.com Studies have shown that under optimal conditions, high conversion and enantiomeric excess can be achieved. nih.gov

Another approach involves dynamic kinetic resolution (DKR). In a DKR process, a racemic starting material is converted into a single enantiomer of the product. This is achieved by combining a rapid racemization of the starting material with a stereoselective reaction. For example, this compound chloride has been used in a one-pot DKR process to synthesize a key intermediate for a thrombin inhibitor. acs.orgthieme-connect.com In this case, a racemic dihydropyrazole reacts with the enantiomerically pure acid chloride, and the faster reacting enantiomer of the dihydropyrazole is trapped as the amide product, while the slower reacting enantiomer continuously racemizes. thieme-connect.com

The table below summarizes the results of an enzymatic resolution of 4-fluoromandelic acid using an immobilized lipase.

ParameterValueReference
EnzymeLipase from Pseudomonas fluorescens (PFL) nih.gov
SupportNH2-MIL-53(Fe) MOF nih.gov
ReactionTransesterification nih.gov
Conversion49.6% nih.gov
Enantiomeric Excess98.0% nih.gov

Chiral Inversion Studies and the Role of Specific Enzymatic Pathways Affecting Stereoisomeric Purity

Chiral inversion is a process where one enantiomer of a chiral compound is converted into its antipode. nih.govwikipedia.org This phenomenon is particularly relevant for certain classes of drugs, such as 2-arylpropionic acid nonsteroidal anti-inflammatory drugs (NSAIDs), where the (R)-enantiomer can be converted to the biologically active (S)-enantiomer in the body. wikipedia.orgconicet.gov.ar

While specific studies on the chiral inversion of this compound itself are not extensively documented in the provided search results, the general mechanisms of chiral inversion are well-established and often involve enzymatic pathways. nih.govwikipedia.org The process typically involves the formation of a thioester with coenzyme A (CoA), followed by epimerization catalyzed by an epimerase enzyme. wikipedia.org

The potential for chiral inversion is a critical consideration in drug development, as the conversion of one enantiomer to another can have significant pharmacological and toxicological implications. nih.govwikipedia.org The stereoisomeric purity of a chiral drug is crucial, and any in vivo or in vitro process that affects this purity, such as chiral inversion, must be thoroughly investigated. The stability of the chiral center in this compound and its derivatives under various physiological and chemical conditions is therefore an important area of study to ensure the maintenance of enantiomeric purity in its applications.

Applications of R 4 Fluoromandelic Acid As a Chiral Building Block in Advanced Synthesis

Role in Asymmetric Synthesis as a Chiral Auxiliary or Catalyst

Asymmetric synthesis is a critical strategy for producing single enantiomers of chiral molecules, which is essential in the development of pharmaceuticals and agrochemicals. In this context, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary can be removed and ideally recovered for reuse.

While mandelic acid itself has been employed as a chiral auxiliary, (R)-4-Fluoromandelic acid primarily functions as a chiral building block that is integrated into the final target molecule. However, the principles of chirality transfer are central to its application. Research has also demonstrated that (R)-mandelic acid can act as a chiral co-catalyst in certain reactions, such as the Michael addition, achieving excellent yield and stereoselectivity. This highlights the inherent ability of the mandelic acid scaffold to influence the stereochemical environment of a reaction.

The primary contribution of this compound to enantioselective synthesis is its use as a defined, optically pure starting material. By beginning a synthesis with a molecule of known absolute stereochemistry, chemists can build complexity without the need for challenging chiral separations or asymmetric reactions later in the sequence.

A prominent example of its application is in the pharmaceutical industry. The company AstraZeneca utilized this compound as a key building block for the synthesis of an intermediate for the thrombin inhibitor AZD8165. In their approach, the enantiomerically pure acid was obtained through a classical resolution of racemic 4-fluoromandelic acid. This process involved fractional crystallization using enantiopure (R)-1-phenylethylamine as a resolving agent. A more recent, non-enzymatic method has been developed, affording this compound through a one-pot organocatalytic process with high efficiency.

MethodOverall YieldEnantiomeric Excess (ee)
Organocatalytic One-Pot Synthesis45%87%

This table summarizes the results of a modern, non-enzymatic one-pot synthesis for producing this compound.

Precursor for the Synthesis of Diverse Fluorinated Mandelic Acid Derivatives

The strategic incorporation of fluorine atoms into organic molecules is a widespread practice in medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity and small size, can significantly alter a molecule's physical, chemical, and biological characteristics, often improving metabolic stability and binding affinity.

This compound serves as an important precursor for a variety of other fluorinated mandelic acid derivatives. Its core structure can be chemically modified at the carboxylic acid and hydroxyl groups to generate a library of related chiral compounds. For instance, the acid can be converted into esters and amides, while the hydroxyl group can be acylated or alkylated. These transformations allow for the fine-tuning of molecular properties for specific applications. The growing demand for novel fluorinated organic molecules in pharmaceuticals and agriculture underscores the importance of this compound as a versatile starting material.

Utility in the Development of Functional Materials and Biodegradable Polymers

While the primary application of this compound has been in pharmaceutical synthesis, its structural features suggest potential utility in materials science. The demand for fluorinated chiral synthons is expanding into the field of functional materials. cyu.fr The introduction of fluorine can significantly alter a molecule's stereoelectronic properties, which is a desirable trait in the design of advanced materials. cyu.fr For example, chiral fluorinated compounds have been explored as dopants in the development of ferroelectric liquid crystals. tandfonline.com

Furthermore, this compound is a hydroxyacid, a class of compounds that can serve as monomers for the synthesis of polyesters. Aliphatic polyesters, such as poly(lactic acid) and poly(glycolic acid), are well-known for their biodegradability due to their hydrolysable ester bonds. nih.gov This structural similarity suggests that this compound could potentially be used as a monomer to create novel biodegradable polymers, where the fluorine atom could impart unique thermal and mechanical properties to the resulting material. However, this remains a developing area of research.

Application as an Intermediate in the Synthesis of Specific Classes of Organic Compounds

The role of this compound as a chiral building block makes it a crucial intermediate in the multi-step synthesis of complex organic molecules, particularly pharmaceuticals. An intermediate is a molecular entity that is formed from the reactants and reacts further to give the desired products of a chemical reaction.

As previously mentioned, its use in the synthesis of a key intermediate for the thrombin inhibitor AZD8165 by AstraZeneca is a clear demonstration of this application. In such a synthesis pathway, the defined stereochemistry and functionality of the this compound unit are carried through several reaction steps, ultimately becoming part of the final, biologically active compound. The ability to obtain this intermediate in high enantiomeric purity, for instance through enantiospecific co-crystallization with levetiracetam (B1674943), is a critical step in ensuring the stereochemical integrity of the final drug candidate.

Target Compound ClassSpecific ExampleRole of this compound
Pharmaceutical IntermediatesKey intermediate for the thrombin inhibitor AZD8165Chiral Building Block

This table illustrates the application of this compound as an intermediate in pharmaceutical synthesis.

Advanced Analytical Techniques for R 4 Fluoromandelic Acid Research

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for examining the molecular structure and purity of (R)-4-Fluoromandelic acid. They provide detailed information on its crystalline form, functional groups, molecular interactions, and stereochemistry.

X-ray Powder Diffraction (XRPD) and Single Crystal X-ray Diffraction for Co-crystal Analysis

X-ray diffraction is a powerful tool for the atomic-level structural study of crystalline materials. mdpi.com Both X-ray Powder Diffraction (XRPD) and Single Crystal X-ray Diffraction (SCXRD) are vital in the analysis of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice. Co-crystallization is a well-established method for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their pharmacological effects. researchgate.net

Single Crystal X-ray Diffraction (SCXRD): This is considered the definitive method for determining the precise three-dimensional structure of a molecule. mdpi.com For co-crystals of this compound, SCXRD can determine with high precision the location of each atom, bond lengths, bond angles, and the nature of intermolecular interactions (e.g., hydrogen bonds) between the acid and its co-former. mdpi.com Obtaining a high-quality single crystal suitable for SCXRD analysis is often achieved through methods like solvent evaporation. nih.gov The resulting structural data is crucial for understanding structure-property relationships. mdpi.commdpi.com

X-ray Powder Diffraction (XRPD): While SCXRD requires a single, well-ordered crystal, XRPD can be performed on a polycrystalline powder. mdpi.com This makes it a more accessible and rapid technique for routine analysis and screening. mdpi.com In co-crystal research, XRPD is the method of choice for:

Identifying new crystalline phases: The diffraction pattern of a true co-crystal is unique and distinct from the patterns of the individual components. japer.in

Phase purity analysis: It can detect the presence of crystalline impurities or unreacted starting materials. mdpi.com

Structural determination: With modern software and high-quality laboratory diffractometers, it is increasingly possible to solve crystal structures directly from powder diffraction data, which is particularly useful when suitable single crystals cannot be grown. mdpi.com

Monitoring stability: XRPD can be used to track phase transformations during manufacturing or storage.

For diastereomeric co-crystals, such as those formed between mandelic acid and a chiral amine, XRPD patterns can be sufficiently different to determine the absolute configuration of one of the components. rsc.org

Table 1: Comparison of XRD Techniques for Co-crystal Analysis
FeatureSingle Crystal X-ray Diffraction (SCXRD)X-ray Powder Diffraction (XRPD)
Sample TypeSingle, high-quality crystalPolycrystalline powder
Primary UseAbsolute structure determination mdpi.comPhase identification, purity screening, quality control mdpi.comjaper.in
Information YieldPrecise atomic coordinates, bond lengths/angles, intermolecular interactions mdpi.comCharacteristic diffraction pattern (fingerprint), lattice parameters, crystal system
SpeedSlower, requires crystal growthRapid analysis

Infrared (IR) Spectroscopy for Functional Group and Molecular Interactions

Infrared (IR) spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of chemical bonds within a molecule. vscht.czmasterorganicchemistry.com When a molecule absorbs IR radiation, its bonds vibrate through stretching or bending motions at specific frequencies, resulting in an IR spectrum that serves as a molecular fingerprint. vscht.cz

For this compound, IR spectroscopy is used to:

Confirm Functional Groups: The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key vibrations include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, C-O stretches, and vibrations associated with the fluorinated aromatic ring. vscht.czmasterorganicchemistry.com

Analyze Hydrogen Bonding: The formation of co-crystals is often driven by hydrogen bonding between the API and the co-former. These interactions cause noticeable shifts in the vibrational frequencies of the involved functional groups. For example, the stretching frequency of the carboxylic acid's C=O group and the O-H group in this compound would be expected to shift upon forming a hydrogen bond with a co-former. Monitoring these shifts provides direct evidence of co-crystal formation and information about the strength of the interaction. researchgate.net The region between 3500-3000 cm⁻¹ is particularly informative for studying hydrogen bonding interactions. researchgate.net

Table 2: Expected Characteristic IR Absorption Regions for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm-1)Comment
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)Broadness is due to hydrogen bonding.
O-H (Alcohol)Stretching3500 - 3200 (broad)Position and shape are sensitive to hydrogen bonding.
C-H (Aromatic)Stretching3100 - 3000Typically appear just above 3000 cm-1. vscht.cz
C-H (Aliphatic)Stretching3000 - 2850Corresponds to the Cα-H bond.
C=O (Carboxylic Acid)Stretching1760 - 1690Position shifts depending on dimerization or interaction with a co-former.
C=C (Aromatic)Stretching1600 - 1450Multiple bands are characteristic of the aromatic ring.
C-F (Aryl Fluoride)Stretching1250 - 1100Strong absorption band.

Solid State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR) for Structural Conformation

Solid-state NMR (ssNMR) is a powerful technique for studying the structure of materials in their solid form, making it highly suitable for analyzing crystalline and amorphous samples that are not amenable to solution NMR or X-ray crystallography. nih.gov By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution spectra can be obtained from solid samples. researchgate.net

For this compound and its co-crystals, 13C ssNMR provides valuable information:

Structural Confirmation: The number of unique signals in a 13C ssNMR spectrum corresponds to the number of magnetically inequivalent carbon atoms in the crystal's asymmetric unit. This can reveal the presence of multiple conformations or molecules in the unit cell.

Polymorph and Co-crystal Identification: Different crystalline forms (polymorphs) or the formation of a co-crystal will result in distinct chemical environments for the carbon atoms. These differences are reflected in the 13C chemical shifts, making ssNMR an excellent tool for distinguishing between solid forms.

Conformational Analysis: Chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by the molecule's conformation (torsion angles). This allows for detailed analysis of the three-dimensional structure adopted by the molecule in the solid state. mit.edu

While ssNMR is generally incapable of distinguishing between pure enantiomers on its own, it can readily differentiate the spectrum of a racemate from that of a pure enantiomer. researchgate.net

Synchrotron Radiation Electronic Circular Dichroism (SRECD) and Anisotropy Spectroscopy for Chiral Molecules

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net This technique is a powerful tool for studying the stereochemical aspects of molecules. researchgate.net

Synchrotron Radiation Electronic Circular Dichroism (SRECD): This is an advanced form of CD that utilizes the high-intensity, bright light from a synchrotron source. rsc.org This offers significant advantages over conventional CD spectroscopy, including:

Access to Lower Wavelengths: The high flux of the synchrotron beam allows measurements in the vacuum ultraviolet (VUV) region (below 200 nm), which contains more electronic transitions and thus provides more structural information. rsc.orgmdpi.com

Higher Signal-to-Noise Ratio: This allows for the use of smaller sample quantities and measurements in highly absorbing buffers. rsc.org

Faster Data Acquisition: The intensity of the light source enables rapid measurements, making it suitable for high-throughput screening. rsc.orgnih.gov

For a chiral molecule like this compound, SRECD can provide a detailed spectroscopic signature that is highly sensitive to its absolute configuration and conformation. The experimental SRECD spectra can be compared to computationally generated spectra to confirm the absolute stereochemistry. researchgate.net

Anisotropy Spectroscopy: The anisotropy factor (g) is the ratio of the CD signal (ΔA) to the total absorbance (A). Anisotropy spectra, which plot g versus wavelength, carry information about the differential absorption of polarized light. researchgate.net These spectra are valuable for the rapid determination of enantiomeric excess (ee). researchgate.net Studies on mandelic acid have utilized anisotropy spectra to re-evaluate chiral biomarkers. researchgate.net

Methods for Enantiomeric Purity and Absolute Configuration Determination

Ensuring the enantiomeric purity of a single-enantiomer drug substance like this compound is a critical aspect of pharmaceutical quality control.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of compounds in a mixture. heraldopenaccess.us To separate enantiomers, a chiral environment must be introduced, which is typically achieved by using a Chiral Stationary Phase (CSP).

Chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.) of this compound for several reasons:

High Resolution: Modern CSPs provide excellent separation (resolution) of enantiomers.

Accuracy and Precision: The method is highly accurate and precise for quantifying the amount of each enantiomer. heraldopenaccess.us

Sensitivity: Coupled with detectors like UV-Vis, HPLC can detect very small amounts of the unwanted enantiomer. heraldopenaccess.us

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These complexes have different energies, leading to different retention times on the column. For acidic compounds like this compound, anion-exchanger CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives (e.g., CHIRALPAK QN-AX), are often effective. chiraltech.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Chiral HPLC Method Parameters for Enantiomeric Excess Determination
ParameterDescriptionExample/Consideration for this compound
Stationary PhaseThe chiral column that enables separation.Anion-exchanger CSPs (e.g., CHIRALPAK QN-AX) are suitable for acidic compounds. chiraltech.com
Mobile PhaseThe solvent that carries the sample through the column.Often a mixture of an organic solvent (e.g., methanol) and additives like acids or salts to control ionization. chiraltech.com
DetectorThe device used to detect the compounds as they elute.UV detector set at a wavelength where the analyte absorbs (e.g., ~230 nm). lcms.cz
QuantificationCalculation of the relative amounts of each enantiomer.Enantiomeric Excess (% ee) = [([R] - [S]) / ([R] + [S])] x 100, based on peak areas.

Chiral Derivatization Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a premier technique for separating volatile compounds. However, molecules like this compound possess polar functional groups (a carboxylic acid and a hydroxyl group) that result in low volatility and a high boiling point, making them unsuitable for direct GC analysis. mdpi.comnih.govmdpi.com To overcome this limitation, chemical derivatization is employed. This process modifies the functional groups to increase volatility, reduce polarity, and improve chromatographic separation. obrnutafaza.hrresearchgate.netgcms.cz

In the context of chiral analysis, derivatization serves a dual purpose. By reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers, unlike the original enantiomers, have distinct physical properties, including different boiling points and interaction characteristics. nih.govnih.gov This allows them to be separated on a standard, non-chiral GC column.

The process for analyzing this compound typically involves the following steps:

Derivatization : The analyte is reacted with a CDA. For a compound with a carboxylic acid and a hydroxyl group, a two-step approach or a reagent that reacts with both groups may be used. Common reactions include esterification of the carboxylic acid and acylation or silylation of the hydroxyl group. mdpi.comnih.govresearchgate.net

GC Separation : The resulting mixture of diastereomeric derivatives is injected into the gas chromatograph. The components are separated based on their differential interactions with the stationary phase, leading to different retention times.

MS Detection : As the separated diastereomers elute from the GC column, they enter the mass spectrometer. The mass spectrometer provides mass-to-charge ratio data, which helps in identifying the compounds and confirming their structure. The fragmentation patterns can offer further structural elucidation.

The choice of derivatizing reagent is crucial for achieving successful separation and detection. gcms.cz

Table 1: Derivatization Strategies for Mandelic Acid Analogs in GC Analysis

Derivatization Type Target Functional Group Common Reagents Purpose
Alkylation (Esterification) Carboxylic Acid Methanol/HCl, Ethanol/H₂SO₄, Diazoalkanes Increases volatility by converting the polar carboxylic acid to a less polar ester. nih.govresearchgate.net
Acylation Hydroxyl, Amino Acetyl Chloride, Trifluoroacetic Anhydride (TFAA), Pentafluorobenzoyl Chloride (PFBCI) Reduces polarity and can introduce electron-capturing groups, enhancing detectability with an Electron Capture Detector (ECD). mdpi.commdpi.comresearchgate.net

| Silylation | Hydroxyl, Carboxylic Acid | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Replaces active hydrogens with less polar alkylsilyl groups, significantly increasing volatility and thermal stability. obrnutafaza.hrresearchgate.net |

Circular Dichroism (CD) Spectroscopy for Chirality Validation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral substance. wikipedia.orguzh.ch This technique is exceptionally powerful for the non-destructive determination of the absolute configuration of chiral molecules in solution. researchgate.netspectroscopyeurope.com Since enantiomers interact differently with circularly polarized light, they produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign. spectroscopyeurope.comnih.gov

For this compound, CD spectroscopy serves as a definitive method for validating its stereochemical identity. The validation process involves comparing the experimentally measured CD spectrum with a reference. This can be accomplished in two primary ways:

Comparison with an Authentic Standard : The CD spectrum of the synthesized or isolated sample is measured and compared directly to the spectrum of a certified reference standard of this compound. An identical spectrum confirms the absolute configuration.

Comparison with Theoretical Calculations : In the absence of a physical standard, the absolute configuration can be determined by comparing the experimental spectrum with spectra predicted by quantum chemical calculations, often using density functional theory (DFT). researchgate.netunibe.ch The CD spectra for both (R)- and (S)-4-Fluoromandelic acid are calculated. The experimental spectrum is then overlaid with the two theoretical spectra; a match in the sign and relative intensity of the key spectral features (known as Cotton effects) allows for an unambiguous assignment of the absolute configuration. spectroscopyeurope.com

The electronic transitions of the chromophores within the molecule, such as the phenyl ring and the carboxylic acid group in 4-Fluoromandelic acid, give rise to the characteristic CD signals. researchgate.net

Table 2: Principles and Application of Circular Dichroism Spectroscopy

Feature Description
Physical Principle Differential absorption of left- (LCP) and right-circularly polarized (RCP) light by a chiral molecule (ΔA = ALCP - ARCP). wikipedia.orguzh.ch
Output A spectrum plotting molar ellipticity [θ] or differential molar extinction coefficient (Δε) versus wavelength. nih.gov
Relationship between Enantiomers Enantiomers produce mirror-image spectra of equal magnitude and opposite sign. spectroscopyeurope.comnih.gov
Primary Application Determination and validation of absolute configuration of chiral molecules in solution. researchgate.netspectroscopyeurope.comnih.gov

| Key Spectral Feature | Cotton Effect: The characteristic change in sign of the CD signal in the vicinity of an absorption band. uzh.ch |

Q & A

Q. What are the standard synthetic routes for (R)-4-Fluoromandelic acid, and how can enantiomeric purity be validated?

this compound is typically synthesized via asymmetric catalysis or enzymatic resolution. Key steps include fluorination at the 4-position of the aromatic ring and chiral center induction. Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity . For reproducibility, adhere to protocols in primary literature and cross-validate results with independent analytical methods .

Q. How does the fluorination at the 4-position influence the compound’s acidity compared to non-fluorinated mandelic acid derivatives?

Fluorine’s electronegativity increases the compound’s acidity due to inductive effects. Quantify pKa via potentiometric titration or computational methods (e.g., DFT calculations). Compare with mandelic acid and other halogenated analogs to isolate fluorination-specific effects. Document solvent systems and temperature controls to ensure data comparability .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and the hydroxyl/fluorine-coupled signals.
  • FT-IR : Confirm carboxylic acid (≈1700 cm⁻¹) and hydroxyl (≈3300 cm⁻¹) groups.
  • X-ray crystallography : Resolve chiral configuration and intermolecular interactions. Cross-reference spectral databases (e.g., SDBS) and report instrument parameters for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies often arise from impurities, crystallization conditions, or measurement techniques (e.g., gravimetric vs. spectrophotometric). Replicate experiments under controlled humidity/temperature. Use Hansen Solubility Parameters (HSP) to model solvent compatibility. Publish raw data (e.g., in Chemotion Repository) for community validation .

Q. What experimental designs optimize enantiomeric excess (ee) in catalytic asymmetric synthesis?

Screen catalysts (e.g., BINOL-derived ligands), solvents, and reaction temperatures using Design of Experiments (DoE). Monitor ee via chiral HPLC at multiple timepoints. For kinetic resolution, calculate selectivity factors (krel). Advanced studies may integrate in-situ NMR or computational docking to refine transition-state models .

Q. How does this compound interact with biological targets, and what computational tools predict its binding affinity?

Use molecular dynamics (MD) simulations (e.g., GROMACS) to study interactions with enzymes like hydroxymandelate synthase. Validate predictions via in vitro assays (e.g., enzyme inhibition studies). Cross-analyze docking scores (AutoDock Vina) with experimental IC₅₀ values. Address force field limitations by comparing multiple software outputs .

Q. What strategies mitigate racemization during storage or reaction conditions?

Racemization is pH- and temperature-dependent. Stabilize the compound by:

  • Storing at ≤4°C in inert atmospheres.
  • Using non-polar solvents (e.g., hexane) for reactions.
  • Adding radical inhibitors (e.g., BHT) in oxidative conditions. Monitor stability via periodic chiral analysis and report degradation kinetics .

Q. How can researchers leverage FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing this compound data?

  • Deposit spectral data in repositories like RADAR4Chem or nmrXiv with standardized metadata.
  • Use ELNs (e.g., Chemotion ELN) for traceable workflows.
  • Adopt IUPAC nomenclature and machine-readable formats (e.g., .cif for crystallography). Cite datasets with DOIs to enhance reproducibility .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-lab variability in physicochemical measurements .
  • Ethical Compliance : Disclose synthetic yields, side products, and failed attempts to avoid publication bias .
  • Interdisciplinary Collaboration : Partner with computational chemists and crystallographers to address structural ambiguities .

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